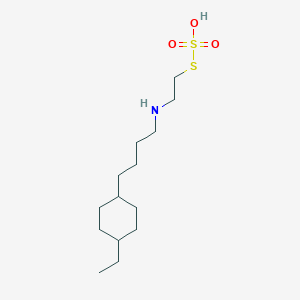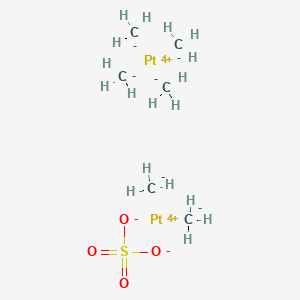![molecular formula C11H16N4OS B14710859 [6-(Pentylsulfanyl)-9h-purin-9-yl]methanol CAS No. 14133-09-6](/img/structure/B14710859.png)
[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(Pentylsulfanyl)-9h-purin-9-yl]methanol: is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by a purine ring substituted with a pentylsulfanyl group and a methanol group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Pentylsulfanyl)-9h-purin-9-yl]methanol typically involves the introduction of a pentylsulfanyl group to the purine ring followed by the addition of a methanol group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: The pentylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted purines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [6-(Pentylsulfanyl)-9h-purin-9-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of nucleoside analogs and other biologically active compounds.
Biology: In biological research, this compound is studied for its potential role in cellular processes. It can be used to investigate the mechanisms of enzyme interactions and the effects of purine derivatives on cellular metabolism.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have antiviral or anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of [6-(Pentylsulfanyl)-9h-purin-9-yl]methanol involves its interaction with specific molecular targets. The pentylsulfanyl group may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The methanol group can participate in hydrogen bonding, influencing the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Adenosine: A naturally occurring purine nucleoside with similar structural features.
6-Mercaptopurine: A purine analog used in chemotherapy.
Thioguanine: Another purine analog with therapeutic applications.
Uniqueness: What sets [6-(Pentylsulfanyl)-9h-purin-9-yl]methanol apart is the presence of the pentylsulfanyl group, which imparts unique chemical and biological properties. This structural modification can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
14133-09-6 |
|---|---|
Molekularformel |
C11H16N4OS |
Molekulargewicht |
252.34 g/mol |
IUPAC-Name |
(6-pentylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C11H16N4OS/c1-2-3-4-5-17-11-9-10(12-6-13-11)15(8-16)7-14-9/h6-7,16H,2-5,8H2,1H3 |
InChI-Schlüssel |
UWXXBRKWZHZMBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCSC1=NC=NC2=C1N=CN2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14710829.png)
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione](/img/structure/B14710830.png)


![N~1~-[4-(Dimethylamino)butyl]-N~1~,N~4~,N~4~-trimethylbutane-1,4-diamine](/img/structure/B14710845.png)

![4-Methylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14710852.png)
